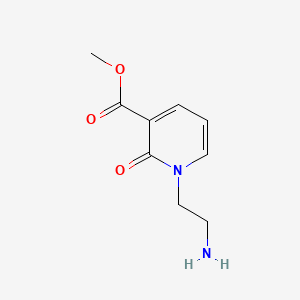
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of dihydropyridines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves a multi-step process One common method starts with the condensation of ethyl acetoacetate with ammonium acetate to form 1,2-dihydropyridine-3-carboxylate This intermediate is then reacted with methyl iodide to introduce the methyl ester group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Dihydropyridine derivatives are known for their calcium channel blocking activity, which is useful in developing treatments for cardiovascular diseases.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs for treating hypertension and other cardiovascular conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism by which Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects is primarily through interaction with calcium channels. By blocking these channels, it can modulate calcium influx into cells, which is crucial in various physiological processes. This action is particularly relevant in the cardiovascular system, where calcium channel blockers are used to manage blood pressure and heart rate.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in managing angina and hypertension.
Uniqueness
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific structural features, which may confer different pharmacological properties compared to other dihydropyridines. Its aminoethyl group allows for additional interactions and modifications, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)7-3-2-5-11(6-4-10)8(7)12/h2-3,5H,4,6,10H2,1H3 |
InChI Key |
FVCNSGZBKFCTPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















